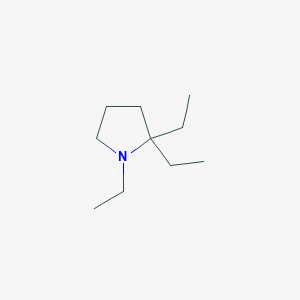

1,2,2-Triethylpyrrolidine

Description

1,2,2-Triethylpyrrolidine is a substituted pyrrolidine derivative featuring three ethyl groups: one at the 1-position and two at the 2-position of the five-membered amine ring. Pyrrolidine, a saturated heterocycle with the formula C₄H₉N, is widely utilized in pharmaceutical and materials chemistry due to its versatility as a building block.

Properties

CAS No. |

89214-92-6 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1,2,2-triethylpyrrolidine |

InChI |

InChI=1S/C10H21N/c1-4-10(5-2)8-7-9-11(10)6-3/h4-9H2,1-3H3 |

InChI Key |

HGXVMCTWXVDSJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN1CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Triethylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the ethyl halide, leading to the formation of 1,2,2-triethylpyrrolidine .

Industrial Production Methods: Industrial production of 1,2,2-triethylpyrrolidine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Triethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert 1,2,2-triethylpyrrolidine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ethyl halides, alkylating agents.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidines.

Scientific Research Applications

1,2,2-Triethylpyrrolidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 1,2,2-triethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key pyrrolidine derivatives and their substituent effects:

Steric and Electronic Effects

- Ethyl vs. Methyl Substitutents : Ethyl groups in 1,2,2-Triethylpyrrolidine confer greater steric bulk compared to methyl analogs like 1,2,2,5-Tetramethylpyrrolidine . This reduces nucleophilicity and may lower basicity due to hindered protonation.

- Aromatic vs. Aliphatic Groups : Compounds with phenyl substituents (e.g., 3,3-Dimethyl-1,2,2-triphenylpyrrolidine ) exhibit electron-withdrawing effects, decreasing amine basicity relative to alkyl-substituted pyrrolidines.

Physical Properties

- Melting Points: Polar derivatives like the nitro- and cyano-substituted compound in exhibit higher melting points (215–217°C) due to stronger intermolecular forces . In contrast, 1,2,2-Triethylpyrrolidine’s alkyl groups likely reduce crystallinity, resulting in a lower melting point.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.